
6-Bromo-4-(pyridazin-4-yl)quinoline
Overview
Description
6-Bromo-4-(pyridazin-4-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyridazinyl group at the 4-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a pyridazinyl group further enhances the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(pyridazin-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromoquinoline and 4-chloropyridazine.
Nucleophilic Substitution: The 4-chloropyridazine undergoes a nucleophilic substitution reaction with 6-bromoquinoline in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(pyridazin-4-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The pyridazinyl group can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are used under anhydrous conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 6-amino-4-(pyridazin-4-yl)quinoline or 6-alkoxy-4-(pyridazin-4-yl)quinoline are formed.
Oxidation Products: Quinoline N-oxides are the major products.
Reduction Products: Dihydroquinolines are obtained.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6-Bromo-4-(pyridazin-4-yl)quinoline is in medicinal chemistry . The compound serves as a scaffold for developing novel therapeutic agents targeting diseases such as cancer, infectious diseases, and neurological disorders. The unique structure enhances its binding affinity to biological targets, making it a promising candidate for drug development.
Biological Studies
In biological studies , this compound is utilized to investigate the mechanisms of action of quinoline derivatives. Researchers are exploring how these compounds interact with various biological pathways, which could lead to new insights into disease mechanisms and potential treatments.
Chemical Biology
Within chemical biology , this compound functions as a probe for studying interactions between quinoline-based compounds and biological macromolecules. This application is crucial for understanding how these compounds can influence cellular processes and signaling pathways.
Material Science
The compound also shows promise in material science , where it is being examined for its potential use in developing organic semiconductors and advanced materials. Its unique electronic properties could lead to innovations in electronic devices and materials.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For example, research on ruthenium(II) complexes incorporating this compound demonstrated cytotoxicity against cervical cancer cells (HeLa), indicating its potential as an anticancer agent . The study utilized various spectroscopic methods to characterize the complexes and assess their biological activity.
Antiviral Properties
Another study explored the antiviral properties of quinoline analogues, where structural optimization led to compounds exhibiting potent activity against enterovirus D68 (EV-D68). The research indicated that modifications at the 6-position of the quinoline core significantly influenced antiviral potency, suggesting that similar strategies could be applied to optimize this compound for antiviral applications .
Antitubercular Activity
Additionally, derivatives of quinolines have been evaluated for antitubercular activity. Compounds similar to this compound showed promising results in inhibiting Mycobacterium tuberculosis growth, indicating a potential pathway for developing new antitubercular agents .
Mechanism of Action
The mechanism of action of 6-Bromo-4-(pyridazin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, receptors, and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinoline scaffold.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 6-Bromo-4-(phenylamino)quinoline
- 6-Bromo-4-(methylthio)quinoline
Uniqueness
6-Bromo-4-(pyridazin-4-yl)quinoline is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent by improving its binding affinity to biological targets and increasing its metabolic stability compared to other quinoline derivatives.
Biological Activity
6-Bromo-4-(pyridazin-4-yl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H7BrN2
- CAS Number : 1086063-18-4
This compound features a bromine atom at the 6-position and a pyridazine ring at the 4-position of the quinoline backbone, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Method |
---|---|---|
Escherichia coli | 10 mg/mL | Agar well diffusion |
Staphylococcus aureus | 20 mg/mL | Agar well diffusion |
Klebsiella pneumoniae | 15 mg/mL | Broth dilution |
The compound demonstrated effectiveness against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli and Methicillin-resistant Staphylococcus aureus (MRSA), with the highest activity noted in specific derivatives synthesized from it .
Anticancer Properties
Studies have also explored the anticancer potential of this compound derivatives. In vitro assays showed that certain derivatives can inhibit cancer cell proliferation effectively.
Cancer Cell Line | IC50 (µM) | Assay Type |
---|---|---|
HeLa (Cervical cancer) | 5.5 | MTT Assay |
MCF7 (Breast cancer) | 7.2 | MTT Assay |
A549 (Lung cancer) | 6.0 | MTT Assay |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : It has been shown to intercalate with DNA, disrupting replication and transcription processes.
- Signal Transduction Pathways : The compound can modulate various signaling pathways that regulate cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Ramesh et al. synthesized multiple derivatives of 6-bromoquinolin-4-ol, a related compound, revealing significant antibacterial activity against WHO priority pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The most potent derivative exhibited an MIC value comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a separate investigation, derivatives of this compound were evaluated for their anticancer effects on HeLa cells. The study reported that compounds with specific substitutions on the quinoline ring displayed enhanced cytotoxicity, suggesting structure-activity relationships that warrant further exploration .
Properties
IUPAC Name |
6-bromo-4-pyridazin-4-ylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3/c14-10-1-2-13-12(7-10)11(4-5-15-13)9-3-6-16-17-8-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZTCWLOWWNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C3=CN=NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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